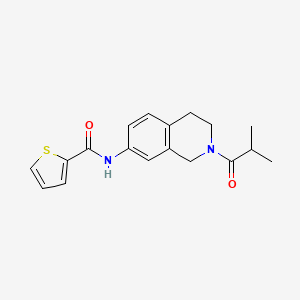

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide

Overview

Description

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tetrahydroisoquinoline core, which is a common scaffold in medicinal chemistry, and a thiophene-2-carboxamide moiety, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline scaffold . The isobutyryl group is then introduced through acylation reactions, and the thiophene-2-carboxamide moiety is attached via amide bond formation using appropriate coupling reagents.

Chemical Reactions Analysis

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the thiophene ring or the tetrahydroisoquinoline core are replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

Medicine: Its potential therapeutic effects are being explored in the treatment of neurodegenerative diseases and infections.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The tetrahydroisoquinoline core can interact with enzymes and receptors, modulating their activity. The thiophene-2-carboxamide moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide can be compared with other tetrahydroisoquinoline derivatives, such as:

- 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one

- 2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]-1-phenylethan-1-one

- 6,7-dimethoxy-2-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]cyclohexan-1-one

These compounds share the tetrahydroisoquinoline core but differ in their substituents, which can significantly impact their biological activities and chemical properties. The presence of the thiophene-2-carboxamide moiety in this compound distinguishes it from other derivatives, potentially offering unique biological activities and applications .

Biological Activity

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 298.38 g/mol. The structure features a tetrahydroisoquinoline core linked to a thiophene moiety through a carboxamide functional group. This unique arrangement contributes to its biological activity and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₂S |

| Molecular Weight | 298.38 g/mol |

| Functional Groups | Carboxamide, Thiophene |

| CAS Number | 955739-85-2 |

Antibacterial Properties

This compound has demonstrated significant antibacterial activity. The sulfonamide group in related compounds is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that this compound exhibits potent activity against various bacterial strains, making it a candidate for further development in antibiotic therapies .

Neuroprotective Effects

The tetrahydroisoquinoline structure is associated with neuroprotective properties. Research indicates that compounds containing this framework can exert protective effects on neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress .

Antidepressant Activity

Recent studies suggest that this compound may also possess antidepressant-like effects. The compound's interaction with serotonin receptors could contribute to mood regulation and anxiety reduction. Preclinical trials have shown promising results in animal models of depression .

The biological effects of this compound are mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial metabolism or neurotransmitter degradation.

- Receptor Modulation : It can bind to serotonin or dopamine receptors, influencing mood and behavior.

- Oxidative Stress Reduction : The compound may enhance antioxidant defenses in neuronal cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antibacterial Efficacy : A study reported that the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli at low micromolar concentrations .

- Neuroprotection : In vitro assays demonstrated that the compound significantly reduced neuronal cell death induced by oxidative stress in cultured neurons .

- Behavioral Studies : Animal models treated with the compound exhibited reduced depressive-like behaviors compared to controls in forced swim tests .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling tetrahydroisoquinoline derivatives with thiophene-2-carboxylic acid precursors. Critical steps include nucleophilic substitution or amide bond formation using coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) . Reaction optimization requires careful control of temperature (e.g., 40–80°C), solvent choice (DMF or acetonitrile), and stoichiometric ratios of reagents . For example, alkylation of the tetrahydroisoquinoline core with 2-bromopropane in DMF at 40°C for 72 hours achieves moderate yields (~60%) . Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the tetrahydroisoquinoline and thiophene moieties, particularly the amide bond (δ ~7.5–8.5 ppm for aromatic protons) . Mass spectrometry (ESI-TOF) validates molecular weight (e.g., observed m/z matching theoretical values within 0.1 Da) . High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm monitors purity (>95%) . X-ray crystallography (using SHELX or ORTEP) resolves stereochemistry and crystal packing .

Q. What are the primary biological targets or pharmacological pathways associated with this compound?

The tetrahydroisoquinoline core suggests interactions with neurotransmitter receptors (e.g., dopamine or serotonin receptors), while the thiophene sulfonamide group may inhibit enzymes like acetylcholinesterase or kinases . Computational docking studies predict binding to cyclin-dependent kinases (CDKs) via hydrogen bonding with the amide group and hydrophobic interactions with the isobutyryl substituent . In vitro assays (e.g., enzyme inhibition IC₅₀ values) are recommended to validate targets .

Advanced Research Questions

Q. How can researchers resolve contradictory data in crystallographic vs. spectroscopic structural analyses?

Discrepancies between X-ray diffraction (e.g., SHELXL-refined bond lengths) and NMR-derived geometries often arise from dynamic effects in solution. For example, crystallography may show a planar thiophene ring, while NMR reveals conformational flexibility . To reconcile these, perform variable-temperature NMR to assess rotational barriers or use DFT calculations (e.g., B3LYP/6-31G*) to model solution-state conformers . Cross-validate with IR spectroscopy for functional group consistency (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. What experimental design considerations are critical for optimizing this compound’s bioactivity in lead optimization?

- SAR Studies : Modify substituents on the tetrahydroisoquinoline (e.g., replacing isobutyryl with acetyl) and thiophene rings (e.g., introducing trifluoromethyl groups) to enhance binding affinity .

- ADME Profiling : Assess logP (e.g., experimental value ~3.5 via shake-flask method) to balance lipophilicity and solubility .

- Toxicity Screening : Use in vitro cytotoxicity assays (e.g., HepG2 cells) to identify off-target effects linked to the sulfonamide group .

- Synergistic Combinations : Co-administer with pharmacokinetic enhancers (e.g., CYP3A4 inhibitors) to improve bioavailability .

Q. How can researchers address low yields in large-scale synthesis?

Common bottlenecks include poor solubility of intermediates and side reactions (e.g., over-alkylation). Mitigation strategies:

- Use flow chemistry to maintain precise temperature control and reduce reaction time .

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions .

- Optimize workup procedures: Liquid-liquid extraction with ethyl acetate/water removes unreacted starting materials, while silica gel chromatography minimizes by-products .

Q. Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods, and how can they be improved?

- Limitations : Low regioselectivity in alkylation steps and racemization during amide bond formation .

- Solutions : Use chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry . Transition-metal catalysis (e.g., Pd-mediated cross-coupling) improves regioselectivity for thiophene functionalization .

Q. How should researchers prioritize structural modifications to enhance therapeutic potential?

Focus on:

- Bioisosteric Replacement : Substitute the thiophene ring with furan to reduce metabolic instability while retaining electronic properties .

- Prodrug Design : Introduce ester moieties (e.g., ethyl groups) to improve oral absorption, with in vivo hydrolysis releasing the active compound .

Properties

IUPAC Name |

N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-12(2)18(22)20-8-7-13-5-6-15(10-14(13)11-20)19-17(21)16-4-3-9-23-16/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTLELGVVVKBJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.